molecular formula C27H28NO6- B12753415 3-O-Propionylmorphine benzoate CAS No. 127786-13-4

3-O-Propionylmorphine benzoate

Cat. No.: B12753415
CAS No.: 127786-13-4
M. Wt: 462.5 g/mol
InChI Key: QBEQUHUCKUZOJD-IWTFXSOJSA-M
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Description

3-O-Propionylmorphine benzoate is a derivative of morphine, an opioid alkaloid. This compound is synthesized to enhance the lipophilicity of morphine, thereby improving its transdermal delivery and duration of action. It is a potential prodrug of morphine, designed to provide sustained analgesia for patients suffering from long-acting pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Propionylmorphine benzoate involves esterification reactions. The Schotten-Baumann reaction is commonly employed, using sodium hydrogen carbonate, triethylamine, or pyridine in methylene chloride or 1,2-dichloroethane as solvents. The presence of 4-dimethylaminopyridine catalyst is also utilized, especially in the case of tertiary alcohols .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used to determine the log D (pH 7.4) values and hydrolysis rate constants of the synthesized compounds .

Chemical Reactions Analysis

Types of Reactions: 3-O-Propionylmorphine benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its pharmacological effects.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various morphine derivatives with altered pharmacological properties. These derivatives are studied for their potential use as analgesics and other therapeutic agents .

Scientific Research Applications

3-O-Propionylmorphine benzoate has several scientific research applications:

Mechanism of Action

3-O-Propionylmorphine benzoate exerts its effects by interacting with opioid receptors in the central nervous system. The compound is enzymatically hydrolyzed to release morphine, which then binds to the µ-opioid receptors. This binding inhibits the release of neurotransmitters involved in pain transmission, resulting in analgesia. The enhanced lipophilicity of the compound allows for better blood-brain barrier penetration and prolonged duration of action .

Comparison with Similar Compounds

  • 3-O-Acetylmorphine benzoate
  • 6-O-Propionylmorphine hydrochloride
  • 3,6-O-Dipropionylmorphine

Comparison: 3-O-Propionylmorphine benzoate is unique due to its specific esterification at the 3-O position, which enhances its lipophilicity and transdermal delivery. Compared to 3-O-Acetylmorphine benzoate, it has similar antinociceptive activity but offers better pharmacokinetic properties. 6-O-Propionylmorphine hydrochloride and 3,6-O-Dipropionylmorphine also exhibit similar analgesic effects, but their esterification at different positions results in varying degrees of lipophilicity and duration of action .

Properties

CAS No.

127786-13-4

Molecular Formula

C27H28NO6-

Molecular Weight

462.5 g/mol

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] propanoate;benzoate

InChI

InChI=1S/C20H23NO4.C7H6O2/c1-3-16(23)24-15-7-4-11-10-13-12-5-6-14(22)19-20(12,8-9-21(13)2)17(11)18(15)25-19;8-7(9)6-4-2-1-3-5-6/h4-7,12-14,19,22H,3,8-10H2,1-2H3;1-5H,(H,8,9)/p-1/t12-,13+,14-,19-,20-;/m0./s1

InChI Key

QBEQUHUCKUZOJD-IWTFXSOJSA-M

Isomeric SMILES

CCC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.C1=CC=C(C=C1)C(=O)[O-]

Canonical SMILES

CCC(=O)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

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